molecular formula C13H17N3O B1483554 2-((4-(furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine CAS No. 2098046-82-1

2-((4-(furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine

Cat. No.: B1483554
CAS No.: 2098046-82-1
M. Wt: 231.29 g/mol
InChI Key: BXNYHXVTJMOCEI-UHFFFAOYSA-N
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Description

2-((4-(Furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine is a piperidine derivative featuring a methylene-linked pyrazole moiety substituted with a furan-3-yl group at the pyrazole’s 4-position. The compound combines a saturated six-membered piperidine ring with a five-membered heterocyclic pyrazole-furan system, imparting unique electronic and steric properties.

Properties

IUPAC Name

2-[[4-(furan-3-yl)pyrazol-1-yl]methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-2-5-14-13(3-1)9-16-8-12(7-15-16)11-4-6-17-10-11/h4,6-8,10,13-14H,1-3,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNYHXVTJMOCEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CN2C=C(C=N2)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-((4-(furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The furan ring in its structure allows for hydrogen bonding and enhances its pharmacokinetic properties. This compound has been shown to interact with enzymes such as monoamine oxidase, kappa opioid receptor, sigma receptor, and GABA receptor. These interactions are primarily through hydrogen bonding and hydrophobic interactions, which facilitate the binding of the compound to the active sites of these enzymes and receptors.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway. These pathways are crucial for cell proliferation, differentiation, and survival. Additionally, this compound can alter gene expression by acting as an agonist or antagonist to various nuclear receptors, thereby influencing the transcription of target genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For instance, it can inhibit monoamine oxidase by forming a stable complex with the enzyme, thereby preventing the breakdown of neurotransmitters. Additionally, it can activate GABA receptors by mimicking the natural ligand, leading to enhanced inhibitory neurotransmission.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as upregulation or downregulation of specific genes involved in metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can modulate physiological processes without causing adverse effects. At high doses, it can induce toxic effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into more water-soluble metabolites for excretion. The compound can also influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the citric acid cycle, leading to changes in metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its uptake into cells and its distribution to various cellular compartments. The compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it influences mitochondrial function and energy production.

Biological Activity

The compound 2-((4-(furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine (CAS: 2098046-82-1) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The molecular formula of this compound is C13H17N3OC_{13}H_{17}N_{3}O, with a molecular weight of 231.29 g/mol. It typically exhibits a purity of over 95% in research applications .

Biological Activity Overview

The biological activities associated with pyrazole derivatives, including the compound , are diverse. They have been reported to exhibit:

  • Anticancer Activity : Pyrazole derivatives have shown significant cytotoxic effects against various cancer cell lines, including lung (A549), colon (HT-29), and liver (SMMC-7721) cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
  • Anti-inflammatory Effects : Compounds containing the pyrazole moiety have demonstrated anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
  • Antimicrobial Properties : Several studies indicate that pyrazole derivatives possess antimicrobial activity against a range of pathogens, contributing to their therapeutic potential in infectious diseases .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. For instance, the pyrazole ring is known to participate in hydrogen bonding with target proteins, influencing their activity .

Cytotoxicity Assays

A study evaluating the cytotoxic effects of various pyrazole derivatives found that compounds with similar structures to this compound displayed IC50 values ranging from 193.93 µg/mL to over 371.36 µg/mL against A549 cells. This indicates moderate to strong cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil .

CompoundIC50 (µg/mL)Cell Line
7f193.93A549
7a208.58A549
7b238.14A549
Control371.36A549

Anti-inflammatory Studies

In another study focused on anti-inflammatory activity, pyrazole derivatives were evaluated for their ability to inhibit pro-inflammatory cytokines in vitro. The results demonstrated that these compounds could significantly reduce levels of TNF-alpha and IL-6 in treated cell cultures, suggesting their potential use in inflammatory conditions .

Scientific Research Applications

Antiviral Activity

Research indicates that pyrazole derivatives, including those containing piperidine moieties, exhibit antiviral properties. A study highlighted the synthesis of various pyrazole compounds that demonstrated significant inhibitory effects against viral proteases, such as those from Zika virus. The incorporation of furan and pyrazole rings enhances the biological activity of these compounds, making them promising candidates for antiviral drug development .

GPR119 Modulators

The compound has been identified as a potential modulator of GPR119, a receptor involved in glucose homeostasis and insulin secretion. Compounds with similar structures have shown promise in treating metabolic disorders like diabetes by enhancing insulin sensitivity and promoting glucose-dependent insulin secretion .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 2-((4-(furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine typically involves multi-step organic reactions, including:

  • Formation of the Pyrazole Ring: Utilizing furan derivatives to introduce the furan moiety.
  • Piperidine Construction: The piperidine ring is often constructed via cyclization reactions involving appropriate amines and carbonyl compounds.

A structure-activity relationship (SAR) analysis has shown that modifications to the furan and pyrazole components can significantly affect biological activity, guiding further optimization for therapeutic applications.

Inhibition of Viral Proteases

In a recent study examining a series of pyrazole derivatives, compounds similar to this compound were tested for their ability to inhibit viral proteases. Results indicated that structural modifications could enhance potency, with some derivatives achieving IC50_{50} values as low as 320 nM against Zika virus protease .

Diabetes Treatment

Another study explored the effects of GPR119 modulators in diabetic models. Compounds structurally related to this compound showed improved glycemic control and insulin sensitivity in preclinical trials, supporting their potential use in diabetes management .

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityIC50_{50} ValueReference
Compound AViral Protease Inhibition320 nM
Compound BGPR119 ModulationNot reported
Compound CAntidiabetic EffectsNot reported

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs differ in substituents on the pyrazole or piperidine rings, which critically influence physicochemical properties and biological activity.

Table 1: Substituent Comparison of Selected Piperidine-Pyrazole Derivatives
Compound Structure Substituent on Pyrazole/Piperidine Molecular Formula Molecular Weight (g/mol) Key Evidence Reference
2-((4-(Furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine Furan-3-yl at pyrazole C4 C₁₃H₁₇N₃O 231.30 Inferred from analogs
8-(4-(2-(4-(4-(Methylsulfonyl)phenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-pyrido[3,4-d]pyrimidin-4(3H)-one 4-(Methylsulfonyl)phenyl on piperidine C₂₉H₃₅N₇O₃S 573.70
8-(4-(2-(4-(3,4-Dichlorobenzyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-pyrido[3,4-d]pyrimidin-4(3H)-one 3,4-Dichlorobenzyl on piperidine C₂₇H₂₆Cl₂N₆O 537.44
8-(4-(2-(4-(4-Fluorobenzyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-pyrido[3,4-d]pyrimidin-4(3H)-one 4-Fluorobenzyl on piperidine C₂₇H₂₇FN₆O 478.55
4-(4-Methyl-1H-pyrazol-3-yl)piperidine hydrochloride Methyl at pyrazole C4 C₉H₁₆ClN₃ 201.70

Impact of Substituents on Properties

  • However, furan’s electron-rich nature may reduce metabolic stability due to susceptibility to oxidative degradation.
  • Halogenated Benzyl Groups (e.g., 3,4-Dichlorobenzyl) : Chlorine atoms increase lipophilicity, favoring membrane permeability and target binding in hydrophobic pockets. However, they may elevate toxicity risks .
  • Small Alkyl Groups (e.g., Methyl) : Minimal steric hindrance and moderate lipophilicity balance solubility and bioavailability, as seen in simpler analogs like 4-(4-methylpyrazol-3-yl)piperidine .

Q & A

Q. What are the optimized synthetic routes for 2-((4-(furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine, and how do reaction conditions influence yield?

The synthesis of piperidine derivatives often involves multi-step reactions. For example, analogous compounds (e.g., 2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine) are synthesized using dichloromethane as a solvent and NaOH for deprotonation, followed by purification via column chromatography to achieve >99% purity . Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DCM) enhance nucleophilic substitution.
  • Temperature control : Room temperature or mild heating (40–60°C) minimizes side reactions.
  • Purification : Sequential washing (water, brine) and chromatography improve yield .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR spectroscopy : 1H and 13C NMR confirm regiochemistry of the pyrazole and piperidine moieties. For example, coupling constants in pyrazole protons (δ 7.5–8.5 ppm) distinguish substituent positions .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C14H17N3O2 requires exact mass 267.12) .
  • HPLC : Purity assessment (>98%) using C18 columns with acetonitrile/water gradients .

Q. What safety protocols are critical during handling and storage?

  • Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. For similar compounds, immediate rinsing with water is advised upon exposure .
  • Storage : Keep in airtight containers under inert gas (N2/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational methods enhance reaction design for this compound?

The ICReDD framework integrates quantum chemical calculations and experimental data to predict optimal reaction pathways. For example:

  • Reaction path search : Identify low-energy transition states for nucleophilic substitution at the piperidine nitrogen.
  • Machine learning : Train models on analogous reactions (e.g., 4-arylpiperazinyl derivatives) to predict solvent effects and catalyst efficiency .

Q. What structural insights can X-ray crystallography provide for this compound?

Single-crystal X-ray analysis resolves stereochemistry and non-covalent interactions (e.g., hydrogen bonding between pyrazole and furan groups). For related compounds, torsion angles between piperidine and pyrazole rings influence conformational stability .

Q. How can researchers address contradictory biological activity data in pharmacological studies?

  • Dose-response validation : Test across multiple concentrations (e.g., 1 nM–100 µM) to identify off-target effects.
  • Structural analogs : Compare with derivatives (e.g., 1-(2-chlorobenzoyl)-4-(imidazo[1,2-b]pyridazin-6-yloxy)methylpiperidine) to isolate pharmacophore contributions .

Q. What strategies optimize yield in large-scale synthesis while maintaining purity?

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency in pyrazole formation .
  • Process control : Real-time monitoring via FTIR or Raman spectroscopy detects intermediates, reducing byproducts .

Methodological Notes

  • Data contradiction resolution : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) .
  • Synthetic troubleshooting : If yields drop below 70%, re-examine stoichiometry (e.g., excess alkylating agents for piperidine functionalization) .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((4-(furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine
Reactant of Route 2
Reactant of Route 2
2-((4-(furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine

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